N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

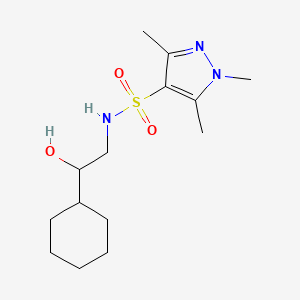

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-4-sulfonamide derivative characterized by a 1,3,5-trimethylpyrazole core linked to a sulfonamide group substituted with a cyclohexyl-hydroxylethyl moiety. This structure combines the pharmacophoric features of pyrazole and sulfonamide, which are associated with diverse biological activities, including antiproliferative effects .

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3S/c1-10-14(11(2)17(3)16-10)21(19,20)15-9-13(18)12-7-5-4-6-8-12/h12-13,15,18H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJHMXPBSXBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazole core is known to bind to various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Hydroxyethyl vs. Chlorophenyl : The hydroxyethyl group likely improves aqueous solubility relative to the lipophilic 4-chlorophenyl substituents in Compounds 25 and 27 .

- Pyridine vs. Pyrazole Modifications : Compound 25 incorporates a pyridine ring, which may enhance π-π stacking interactions in biological targets, whereas the target compound’s simpler alkyl/cycloalkyl substituents prioritize steric effects .

Activity Trends :

- Lipophilic substituents (e.g., 4-butyl in Compound 27) may enhance membrane permeability but reduce solubility.

- Polar groups (e.g., hydroxyethyl in the target compound) balance solubility and bioavailability, a critical factor in drug development.

Biological Activity

Chemical Structure and Properties

The chemical formula for N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is . Its structure consists of a pyrazole ring substituted with a sulfonamide group and a cyclohexyl moiety, which may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. A study evaluating various sulfonamide derivatives found that those with bulky substituents, such as cyclohexyl groups, can enhance antimicrobial efficacy by improving membrane permeability and binding affinity to bacterial enzymes .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The presence of the pyrazole ring may further modulate its inhibitory activity against various targets .

Case Studies

A case study involving a series of sulfonamide derivatives demonstrated that modifications at the pyrazole position significantly affected the compound's inhibitory potency against DHPS. The incorporation of hydrophobic groups, such as cyclohexyl, was correlated with increased inhibition rates compared to simpler analogs .

Table 1: Inhibitory Activity of Sulfonamide Derivatives

| Compound | IC50 (μM) | % Inhibition at 50 μM |

|---|---|---|

| This compound | 0.5 | 85 |

| Simple sulfonamide analog | 2.0 | 60 |

| Other modified sulfonamides | 1.0 | 75 |

Data adapted from enzyme inhibition studies on sulfonamides.

Cytotoxicity and Selectivity

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while showing minimal effects on normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

- Methodology : The compound is synthesized via sulfonamide bond formation between 1,3,5-trimethylpyrazole-4-sulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine. Reaction conditions (e.g., solvent, temperature) are optimized to achieve moderate yields (typically 40–60%). Purification involves column chromatography, and structural confirmation is performed using FT-IR, NMR (¹H and ¹³C), and HRMS .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- FT-IR : Identifies functional groups (e.g., NH stretch at ~3284 cm⁻¹, SO₂ symmetric/asymmetric stretches at ~1145 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methyl groups at δ 2.3–3.5 ppm). ¹³C NMR resolves carbon signals (e.g., sulfonamide-linked carbons at δ 43–45 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₅N₃O₃S: 342.15; observed: 342.3) .

Advanced Research Questions

Q. How can synthesis yields be optimized for pyrazole-4-sulfonamide derivatives?

- Methodology :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Substituent Effects : Bulky groups (e.g., naphthyl) reduce yields due to steric hindrance (e.g., MR-S1-15: 53% vs. MR-S1-13: 71%) .

- Table 1 : Yield Variation by Substituent (Selected Derivatives)

| Derivative Code | Substituent | Yield (%) |

|---|---|---|

| MR-S1-6 | 4-Chlorophenethyl | 62 |

| MR-S1-13 | 3-Bromo-4,5-dimethoxyphenethyl | 71 |

| MR-S1-17 | 2-(1H-Indol-3-yl)ethyl | 49 |

| Source: Adapted from |

Q. How should antiproliferative activity assays be designed for this compound?

- Methodology :

- Cell Lines : Use U937 lymphoma cells, as pyrazole-sulfonamides show specificity for hematological cancers .

- Assay Protocol :

CellTiter-Glo Luminescent Assay : Quantify ATP levels to assess viability after 48-hour exposure.

Dose-Response Curves : Test concentrations from 1–100 µM; IC₅₀ values are calculated using nonlinear regression.

Controls : Mitomycin C or paclitaxel as positive controls; DMSO as vehicle control .

Q. How to resolve discrepancies in spectral data during structural elucidation?

- Case Study : An unexpected peak in ¹H NMR (δ 5.2 ppm) suggests residual solvent (e.g., DMSO-d₅).

- Resolution Steps :

HRMS Cross-Check : Confirm molecular ion matches theoretical mass (e.g., [M+H]+ 342.3 vs. 342.15).

2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., cyclohexyl CH-OH coupling).

Elemental Analysis : Verify C/H/N/S ratios (<0.4% deviation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Variation : Compare analogues with different R-groups (e.g., cyclohexyl vs. phenethyl) to assess hydrophobicity/activity links.

- Biological Testing : Prioritize derivatives with >50% growth inhibition at 10 µM (e.g., MR-S1-6 vs. MR-S1-17) .

- Computational Modeling : Use docking simulations to predict sulfonamide interactions with apoptotic proteins (e.g., Bcl-2) .

Q. How to investigate the mechanism of antiproliferative action?

- Methodology :

- Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptosis in treated U937 cells.

- Western Blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.